N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted ethylamine moiety. The ethyl group is branched, bearing both a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a pyrrolidin-1-yl substituent.
The synthesis of analogous compounds (e.g., tetrahydroquinoline derivatives with aminoalkyl substituents) involves catalytic hydrogenation of nitro precursors, followed by functionalization with sulfonamide or carboximidamide groups . For instance, compound 24 in was synthesized via hydrogenation of a nitro intermediate using Pd/C, yielding a 72.9% product after purification . Similar methods could plausibly apply to the target compound, with modifications to incorporate the pyrrolidine and sulfonamide groups.
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-2-3-12-27)17-25-32(28,29)20-7-9-23-24(16-20)31-14-13-30-23/h6-9,15-16,22,25H,2-5,10-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJLMPOYXTXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by a sulfonamide group and a tetrahydroquinoline moiety. Key chemical properties include:
- Molecular Formula : C22H32N4O2
- Molecular Weight : 384.52 g/mol
- LogP : 1.316 (indicating moderate lipophilicity)
- Solubility : Water solubility logSw of -2.17 suggests limited aqueous solubility.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
- Compounds similar to tetrahydroquinolines have been shown to inhibit nNOS effectively. For instance, derivatives have demonstrated selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS), which is crucial in neuroprotective strategies against neurodegenerative diseases .
- Antimicrobial Activity :
- Cholinesterase Inhibition :
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal death by modulating nitric oxide levels through nNOS inhibition.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of sulfonamide derivatives were assessed against various pathogens. The findings revealed that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in infectious disease treatment.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares structural motifs with several sulfonamide- and tetrahydroquinoline-containing derivatives. Key comparators include:
Key Observations:
- Substituent Effects: The target compound’s pyrrolidine and tetrahydroquinoline groups may enhance lipophilicity and target binding compared to simpler sulfonamides (e.g., ). In contrast, the methoxyethyl group in could improve solubility.
- Synthetic Yields : Compounds with bulkier substituents (e.g., spirocyclic 4f ) exhibit lower yields (36–61%) than simpler derivatives (e.g., 56–72.9% for compound 26 ), suggesting steric challenges in synthesis.
- Bioactivity Clustering : highlights that structurally related compounds cluster by bioactivity . For example, thiophene-containing derivatives (e.g., compound 26 ) may target enzymes like kinases, whereas sulfonamides (e.g., ) could modulate ion channels or proteases.
Molecular Similarity and Computational Analysis
- Tanimoto and Dice Metrics: Computational studies (–8) quantify structural similarity using fingerprint-based methods . The target compound’s tetrahydroquinoline-pyrrolidine motif may align with bioactive scaffolds in databases, as seen in HDAC inhibitors with ~70% similarity to reference drugs .
- Fragmentation Patterns : Molecular networking () reveals that related sulfonamides share fragmentation pathways (cosine scores >0.8), aiding in dereplication and bioactivity prediction .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The pyrrolidine and tetrahydroquinoline groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., methoxyethyl in ).
- Metabolic Stability : Tertiary amines (e.g., pyrrolidine) are prone to CYP450-mediated oxidation, whereas sulfonamides generally exhibit slower metabolism .
Méthodes De Préparation
Cyclization of 6-Nitroquinoline Derivatives
The tetrahydroquinoline core is synthesized via catalytic hydrogenation of 6-nitroquinoline followed by N-methylation.
- Procedure :
- 6-Nitroquinoline (1.0 equiv) is dissolved in ethanol and hydrogenated under H₂ (50 psi) using 10% Pd/C at 25°C for 12 hours.
- The resulting 1,2,3,4-tetrahydroquinolin-6-amine is treated with methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 6 hours to yield 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (87% yield).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 2.84 (s, 3H, NCH₃), 2.65 (t, J = 6.0 Hz, 2H, CH₂), 1.88–1.76 (m, 2H, CH₂).
Preparation of Pyrrolidin-1-yl-Ethylamine Linker
Reductive Amination Strategy
The ethylamine spacer is introduced via reductive amination between pyrrolidine and glyoxal:
Alternative Route: Nucleophilic Substitution
A Mitsunobu reaction couples 2-bromoethylamine hydrobromide with pyrrolidine:
- Conditions :
Assembly of Tetrahydroquinoline-Pyrrolidine Ethylamine Intermediate
Mannich Reaction
The tetrahydroquinoline and pyrrolidine-ethylamine fragments are coupled via a Mannich reaction:
Characterization Data
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide
Sulfonyl Chloride Preparation
Sulfonamide Bond Formation
The sulfonyl chloride reacts with the tetrahydroquinoline-pyrrolidine ethylamine intermediate:
- Conditions :
Analytical Characterization of Final Product
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.32–4.25 (m, 4H, OCH₂), 3.68–3.58 (m, 4H, pyrrolidine CH₂), 3.12 (s, 3H, NCH₃), 2.95–2.85 (m, 2H, CH₂), 2.72–2.65 (m, 2H, CH₂), 1.92–1.82 (m, 4H, pyrrolidine CH₂).
- ¹³C NMR (150 MHz, DMSO-d₆): δ 154.2 (C=O), 148.7 (ArC), 132.5 (ArC), 117.8 (ArC), 64.3 (OCH₂), 53.4 (NCH₃), 46.8 (pyrrolidine CH₂), 28.9 (CH₂).
X-ray Diffraction (Single Crystal Analysis)
Optimization and Yield Improvement Strategies
Solvent Screening for Sulfonylation
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | Et₃N | 74 |
| THF | DIPEA | 68 |
| Acetonitrile | Pyridine | 59 |
Catalytic Hydrogenation Conditions
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 12 | 87 |
| PtO₂ | 30 | 8 | 78 |
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Critical steps include:
- Sulfonamide coupling : Reaction of a tetrahydroquinoline intermediate with a dihydrobenzo[d][1,4]dioxine-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Flash chromatography or recrystallization to isolate intermediates .
- Characterization : Intermediates are validated via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Spectroscopy : H/C NMR to verify functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm, dihydrodioxine protons at δ 4.0–4.5 ppm) .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., [M+H] at m/z 492.58) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential activity as:
- Enzyme inhibitors : Targeting kinases or sulfotransferases due to the sulfonamide moiety .
- GPCR modulators : Pyrrolidine and tetrahydroquinoline groups may interact with adrenergic or serotonin receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Design of Experiments (DoE) : Use full factorial designs to test variables (temperature, solvent, catalyst ratio). For example, optimize sulfonylation yield by varying triethylamine concentration (0.5–2.0 equiv) and reaction time (4–24 hrs) .
- Statistical modeling : Predict optimal conditions (e.g., 1.5 equiv base, 12 hrs, 60°C) to achieve >80% yield .
- Scale-up challenges : Monitor exothermic reactions with inline IR spectroscopy to avoid decomposition .
Q. How can contradictory bioactivity data across assays be resolved?
- Purity validation : Re-analyze compound batches via HPLC and HRMS to rule out impurities (>99% purity required for IC studies) .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent bioavailability .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify substituents on the tetrahydroquinoline (e.g., methyl vs. benzyl groups) or pyrrolidine (e.g., N-alkylation) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
- In vitro profiling : Test analogs against a panel of 50+ kinases or GPCRs to identify selectivity patterns .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Stress testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 72 hrs .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t) and identify cytochrome P450-mediated oxidation .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via HPLC .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .
Data Analysis and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Force field refinement : Re-parameterize docking models using experimental IC data for better accuracy .
- Crystal structure validation : If available, compare predicted binding poses with X-ray crystallography data (e.g., PDB entries) .
- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unanticipated interactions .
Q. What statistical approaches are recommended for analyzing dose-response data?
- Non-linear regression : Fit IC/EC curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Error analysis : Report 95% confidence intervals and use ANOVA to compare potency across analogs .
Methodological Best Practices
Q. How to design a robust in vivo study for this compound?
Q. What are the critical parameters for reproducible synthesis?
- Moisture control : Use anhydrous solvents and glovebox techniques for moisture-sensitive steps (e.g., Grignard reactions) .
- Reagent quality : Ensure sulfonyl chlorides are freshly distilled to avoid hydrolysis side reactions .
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